molecular formula C20H22BrN3O4 B11558400 (3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11558400
M. Wt: 448.3 g/mol
InChI Key: FNFJGIDQKLYOTH-OEAKJJBVSA-N
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Description

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, an acetamido group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-methoxy-5-methylaniline to produce the corresponding amide. The final step involves the condensation of this amide with butanal under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22BrN3O4

Molecular Weight

448.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C20H22BrN3O4/c1-13-4-9-18(27-3)17(10-13)22-19(25)11-14(2)23-24-20(26)12-28-16-7-5-15(21)6-8-16/h4-10H,11-12H2,1-3H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

FNFJGIDQKLYOTH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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